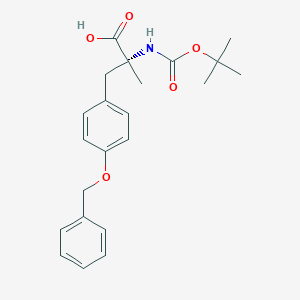
Boc-O-benzyl-alpha-methyl-D-Tyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-O-benzyl-alpha-methyl-D-Tyr, also known as N-α-t.-Boc-O-benzyl-D-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyl group, which protect the amino and hydroxyl groups, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-benzyl-alpha-methyl-D-Tyr typically involves the protection of the amino and hydroxyl groups of D-tyrosine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The benzyl group is introduced using benzyl bromide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-O-benzyl-alpha-methyl-D-Tyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (Pd-C).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Hydrogen gas, Pd-C
Substitution: TFA, catalytic hydrogenation
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications .
Scientific Research Applications
Boc-O-benzyl-alpha-methyl-D-Tyr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of peptides and proteins . In biology, it is used to study protein-protein interactions and enzyme mechanisms . In medicine, it is used in the development of peptide-based drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Boc-O-benzyl-alpha-methyl-D-Tyr involves the protection of the amino and hydroxyl groups, which prevents unwanted side reactions during peptide synthesis . The Boc group is cleaved under acidic conditions, while the benzyl group is removed using catalytic hydrogenation . This allows for the selective deprotection of the compound, enabling the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-D-Tyr(Bzl)-OH: Similar to Boc-O-benzyl-alpha-methyl-D-Tyr but lacks the alpha-methyl group.
Fmoc-D-Tyr(tBu)-OH: Uses a different protecting group (Fmoc) instead of Boc.
Cbz-D-Tyr(Bzl)-OH: Uses a carboxybenzyl (Cbz) group instead of Boc.
Uniqueness
This compound is unique due to the presence of both Boc and benzyl protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C22H27NO5 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-22(4,19(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,23,26)(H,24,25)/t22-/m1/s1 |
InChI Key |
QPRMUNUFRFMEDC-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















